2-Iodothiazole
Overview
Description
2-Iodothiazole is a chemical compound with the CAS Number: 3034-54-6 and a molecular weight of 211.03 . It is available in both solid and liquid physical forms.
Synthesis Analysis
The synthesis of isothiazole compounds, which include 2-Iodothiazole, has been developed using ammonium thiocyanate. This method is simple, rapid, and eco-friendly. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .Molecular Structure Analysis
The molecular formula of 2-Iodothiazole is C3H2INS . The structure of 2-Iodothiazole is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Chemical Reactions Analysis
The thiazol-2-yl radical, which can be generated by photolysis of 2-Iodothiazole, has been used in substitution reactions . Additionally, the metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted in recent developments .Physical And Chemical Properties Analysis
2-Iodothiazole has a molecular weight of 211.03 . It is stored at ambient temperature or in a dark place under an inert atmosphere at 2-8°C .Scientific Research Applications
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Synthesis of Isothiazole Compounds
- Field : Organic Chemistry
- Application : Isothiazoles are synthesized using a simple, rapid, and eco-friendly method promoted by ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .
- Method : The synthesis involves the use of ammonium thiocyanate. The detailed mechanism of isothiazole formation is explained through control experiments .
- Results : The method results in the neat synthesis of isothiazoles. It also documents an instantaneous valuable synthetic route of β-enaminones during the mechanistic investigation of isothiazole formation .
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Antimicrobial, Antiprotozoal, and Antitumor Activity
- Field : Medicinal Chemistry
- Application : Thiazole and bisthiazole derivatives, which include 2-Iodothiazole, have been found to possess antibacterial, antifungal, antiprotozoal, and antitumor activity .
- Method : Various methods for the synthesis of thiazole and bisthiazole derivatives have been reviewed .
- Results : The compounds bearing a thiazole and bisthiazole moiety have shown promising results in terms of their antimicrobial, antiprotozoal, and antitumor activity .
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Photophysical Properties
- Field : Physical Chemistry
- Application : The photophysical properties of an isothiazole-pyrene hybrid molecule have been investigated .
- Method : The study involves the synthesis of an isothiazole-pyrene hybrid molecule and the investigation of its photophysical properties .
- Results : The study provides insights into the photophysical properties of the isothiazole-pyrene hybrid molecule .
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Drug Design and Development
- Field : Pharmaceutical Chemistry
- Application : The thiazole ring, as part of five-membered heterocycles, has been used in various roles in the lead identification and optimization, including as pharmacophoric and bioisosteric elements, and as a spacer .
- Method : The application involves the use of the thiazole ring in the design and development of novel therapeutic agents .
- Results : The presence of the thiazole ring as a part of the drug structure can be determinant for its physicochemical and pharmacokinetic properties .
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NBS-Promoted Aromatisation of Isothiazole Derivatives
- Field : Organic Chemistry
- Application : The NBS-promoted aromatisation of isothiazole derivatives has been investigated .
- Method : The study involves the use of NBS (N-Bromosuccinimide) in the aromatisation of isothiazole derivatives .
- Results : The study provides insights into the NBS-promoted aromatisation of isothiazole derivatives .
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Synthesis and Catalysis
- Field : Organic Chemistry
- Application : 2-Thiazolines, which include 2-Iodothiazole, are important building blocks in organic synthesis and are of great importance in many areas of chemistry .
- Method : The study involves the use of 2-thiazolines in synthesis and catalysis .
- Results : The use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-iodo-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQSRTGFMKWNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446447 | |
Record name | 2-Iodothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothiazole | |
CAS RN |
3034-54-6 | |
Record name | 2-Iodothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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